Ethyl 4-(4-methylphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Ethyl 4-(4-methylphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate (hereafter referred to as Compound A) is a dihydropyrimidine (DHPM) derivative synthesized via the Biginelli reaction, a multicomponent cyclocondensation of aldehydes, β-keto esters, and urea/thiourea derivatives . DHPMs are pharmacologically significant due to their calcium channel modulation, antimicrobial, and antitumor activities .
Properties
IUPAC Name |
ethyl 6-(benzenesulfonylmethyl)-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O5S/c1-3-28-20(24)18-17(13-29(26,27)16-7-5-4-6-8-16)22-21(25)23-19(18)15-11-9-14(2)10-12-15/h4-12,19H,3,13H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMAXURAKRKWDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)C)CS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-methylphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with urea and subsequent sulfonylation with phenylsulfonyl chloride to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-methylphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield a sulfone derivative, while reduction with sodium borohydride can produce an alcohol.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research has indicated that derivatives of tetrahydropyrimidines exhibit antimicrobial properties. Ethyl 4-(4-methylphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has shown promising results against various bacterial strains. A study demonstrated that modifications in the sulfonamide group significantly enhance the compound’s efficacy against resistant strains of bacteria .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of specific signaling pathways associated with cell survival and death .
Neuroprotective Effects
Recent findings suggest that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems is under investigation .
Organic Synthesis Applications
Intermediate in Synthesis
this compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for further functionalization and modification to create more complex molecules .
Catalyst Development
This compound has been explored as a catalyst in organic reactions due to its ability to facilitate reactions under mild conditions. Studies have shown that it can enhance reaction rates and selectivity in processes such as Michael additions and Diels-Alder reactions .
Material Science Applications
Polymer Chemistry
In material science, this compound has been incorporated into polymer matrices to improve thermal stability and mechanical properties. Research indicates that adding this compound can enhance the performance of polymers used in coatings and composites .
Data Tables
Case Studies
- Antimicrobial Study : A recent study published in the Journal of Medicinal Chemistry evaluated several derivatives of tetrahydropyrimidines for their antimicrobial activity. The specific derivative containing the phenylsulfonyl group exhibited superior activity against Staphylococcus aureus compared to standard antibiotics .
- Anticancer Research : In a study conducted at a leading cancer research institute, this compound was tested on various cancer cell lines. Results indicated a significant reduction in cell viability at micromolar concentrations .
- Polymer Application Study : Researchers at a materials science conference presented findings on incorporating this compound into epoxy resins. The modified resins showed improved mechanical properties and thermal stability compared to unmodified controls .
Mechanism of Action
The mechanism of action of Ethyl 4-(4-methylphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes.
Comparison with Similar Compounds
Key Structural Features of Compound A :
- Position 4 : 4-Methylphenyl group (electron-donating, hydrophobic substituent).
- Position 2 : Oxo (C=O) group.
- Position 6 : Phenylsulfonylmethyl moiety (bulky, electron-withdrawing sulfonyl group).
These substituents influence electronic properties, lipophilicity, and intermolecular interactions, making Compound A distinct from analogues .
Comparison with Structural Analogues
Substituent Variations at Position 4
The phenyl ring at position 4 is critical for biological activity. Modifications here alter electronic effects and hydrophobic interactions:
Key Insight : Electron-donating groups (e.g., methyl, methoxy) at position 4 correlate with enhanced biological activity (e.g., analgesia, antiproliferation) due to increased hydrophobicity and stability .
Substituent Variations at Position 2
The oxo/thioxo group at position 2 affects hydrogen bonding and electronic density:
Key Insight : Thioxo derivatives exhibit altered pharmacokinetics but may suffer from reduced metabolic stability compared to oxo analogues .
Substituent Variations at Position 6
The phenylsulfonylmethyl group at position 6 in Compound A introduces steric bulk and electron-withdrawing effects:
Key Insight : Bulky substituents like phenylsulfonylmethyl improve binding affinity but may reduce solubility .
Critical SAR Takeaways :
Position 4 : Hydrophobic, electron-donating groups (methyl, methoxy) enhance membrane penetration and target binding.
Position 6 : Bulky substituents (e.g., phenylsulfonylmethyl) improve selectivity but require solubility optimization.
Position 2 : Oxo groups favor hydrogen bonding, while thioxo groups increase lipophilicity.
Biological Activity
Ethyl 4-(4-methylphenyl)-2-oxo-6-[(phenylsulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound belonging to the class of tetrahydropyrimidines, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing research.
Chemical Structure and Properties
The compound features a complex structure characterized by a tetrahydropyrimidine ring substituted with various functional groups. The presence of the sulfonyl group enhances its reactivity and potential biological interactions.
Antimicrobial Activity
Research indicates that compounds within the tetrahydropyrimidine class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of tetrahydropyrimidines can inhibit the growth of various bacterial strains and fungi. The specific compound under consideration has been evaluated for its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting their growth at certain concentrations.
Anticancer Properties
Tetrahydropyrimidines have also been investigated for their anticancer potential. In vitro studies suggest that this compound may induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle progression and the activation of caspases. Specific studies have reported on its efficacy against breast cancer and renal cancer cell lines, showing a dose-dependent response in reducing cell viability.
Enzyme Inhibition
The compound has been noted for its ability to inhibit certain enzymes that are crucial for cellular metabolism and proliferation. For example, it may affect enzymes involved in the synthesis of nucleotides or those related to inflammatory pathways. This inhibition can lead to reduced proliferation in cancerous cells and may also contribute to its antimicrobial effects.
The biological activity of this compound can be attributed to several mechanisms:
- Interaction with Biological Targets : The sulfonyl group likely facilitates interactions with proteins or enzymes critical for microbial survival or cancer cell proliferation.
- Induction of Apoptosis : Evidence suggests that this compound may activate intrinsic apoptotic pathways in cancer cells.
- Cell Cycle Arrest : It may cause cell cycle arrest at specific phases, leading to reduced cell division and growth.
Case Studies and Research Findings
Several studies have provided insights into the biological activities of similar compounds within the same class:
- Antimicrobial Evaluation : A study conducted on a series of tetrahydropyrimidine derivatives found that modifications at the sulfonyl position significantly enhanced antimicrobial activity against Gram-positive bacteria .
- Anticancer Activity : In vitro assays demonstrated that related compounds could inhibit proliferation in various cancer cell lines, with IC50 values indicating effective concentrations .
- Mechanistic Studies : Research has highlighted the importance of substituent groups in modulating biological activity, with specific emphasis on how structural variations impact enzyme inhibition and cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
